![molecular formula C15H14N2O B2934819 (5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)(m-tolyl)methanone CAS No. 2176069-42-2](/img/structure/B2934819.png)

(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)(m-tolyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

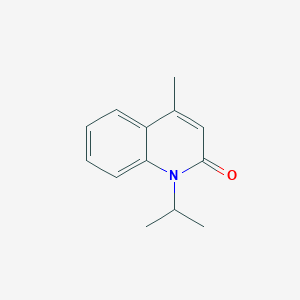

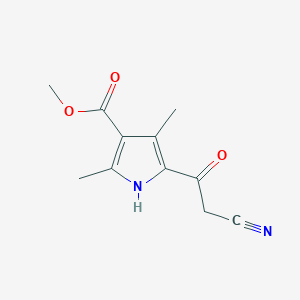

(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)(m-tolyl)methanone, also known as PBP, is a chemical compound with potential applications in scientific research. It belongs to the class of pyrrolopyridine derivatives and has been studied for its potential as a modulator of protein-protein interactions.

Scientific Research Applications

Synthesis and Structural Analysis

- Compounds within the pyrrolo[3,4-b]pyridin family often undergo synthesis and structural characterization to explore their chemical properties and potential applications. For instance, the study on "12‐Methoxy‐15‐(1‐pyrrolidino)podocarpa‐8,11,13‐triene‐15‐one" by Butcher et al. (2006) provides an example of structural analysis through crystallographic methods, highlighting the importance of understanding molecular geometry for further applications (Butcher, Bakare, & John, 2006).

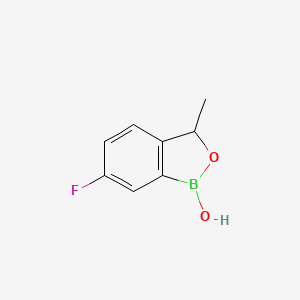

Chemical Properties and Conformational Studies

- Huang et al. (2021) focused on the synthesis, crystal structure, and DFT study of boric acid ester intermediates with benzene rings. These studies are crucial for understanding the electronic structure and physicochemical properties of compounds, which can be relevant for the design and development of new materials or pharmaceutical agents (Huang et al., 2021).

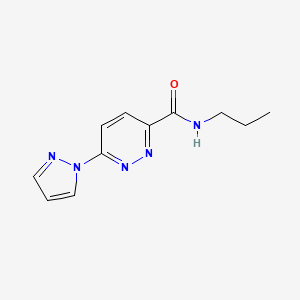

Potential Applications in Drug Discovery

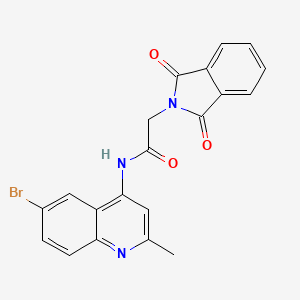

- While the specific applications of "(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)(m-tolyl)methanone" in drug discovery were not directly identified, studies like those conducted by Oliveira Udry et al. (2014) on the stereospecific synthesis of pyrrolidines indicate the broader relevance of structurally related compounds in pharmaceutical synthesis. Such compounds may serve as intermediates or scaffolds in the development of drugs targeting various diseases (Oliveira Udry, Repetto, & Varela, 2014).

Mechanism of Action

Target of Action

The compound 6-(3-methylbenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine, also known as (5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)(m-tolyl)methanone, is a pyrazolo[3,4-b]pyridine derivative . Pyrazolo[3,4-b]pyridines are known to interact with various biological targets, including Mycobacterium tuberculosis . .

Mode of Action

Pyrazolo[3,4-b]pyridines are known to exhibit a wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer effects . These activities are typically achieved through interactions with specific biological targets, leading to changes in cellular processes.

Biochemical Pathways

Pyrazolo[3,4-b]pyridines are known to interact with various biological targets and pathways . For example, some pyrazolo[3,4-b]pyridines have been shown to exhibit antitubercular activity, suggesting that they may interact with pathways related to Mycobacterium tuberculosis .

Result of Action

Given the broad range of pharmacological activities exhibited by pyrazolo[3,4-b]pyridines, it can be inferred that this compound may have significant effects at the molecular and cellular levels .

properties

IUPAC Name |

5,7-dihydropyrrolo[3,4-b]pyridin-6-yl-(3-methylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O/c1-11-4-2-5-12(8-11)15(18)17-9-13-6-3-7-16-14(13)10-17/h2-8H,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQUZAQIEENYVGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)N2CC3=C(C2)N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[d][1,3]dioxol-5-ylmethyl 4-(morpholinosulfonyl)benzoate](/img/structure/B2934744.png)

![(E)-3-Methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]but-2-enoic acid](/img/structure/B2934748.png)

![2-[3-(3,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2934752.png)